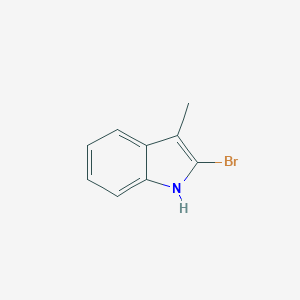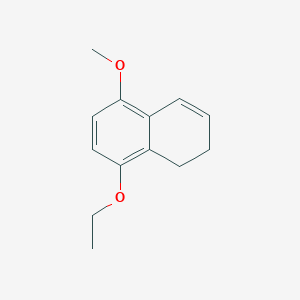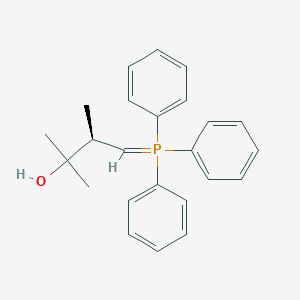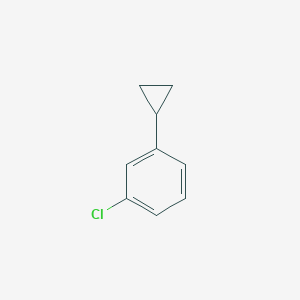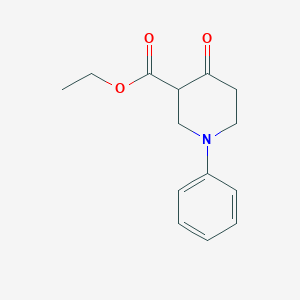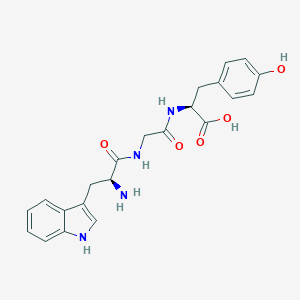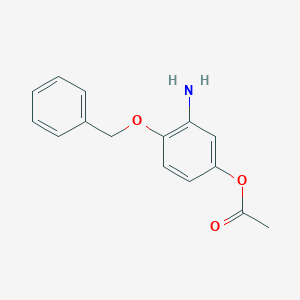
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine
描述
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound, also known as DCB-AM, is a fluorescent dye that has been used in a variety of studies to investigate cellular processes and signaling pathways. In
作用机制
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is a membrane-permeable dye that is converted into a fluorescent form upon entering cells. Once inside the cell, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is cleaved by intracellular esterases, releasing the fluorescent DCB. DCB binds to intracellular proteins and becomes fluorescent, allowing for visualization of cellular processes.
Biochemical and Physiological Effects:
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in a variety of cell types, including neurons, astrocytes, and pancreatic cells. 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been shown to be a reliable indicator of intracellular calcium levels in these cells.
实验室实验的优点和局限性
One advantage of 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is its ability to be used in live cells, allowing for real-time visualization of cellular processes. It is also a relatively inexpensive dye compared to other fluorescent dyes. However, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has limitations in terms of its specificity for calcium signaling pathways and its potential for interference with other cellular processes.
未来方向
Future research directions for 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine include investigating its potential applications in studying other signaling pathways and cellular processes. Additionally, researchers may explore modifications to the 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine structure to improve its specificity for certain cellular processes. Finally, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine may be used in combination with other dyes and imaging techniques to gain a more complete understanding of cellular processes.
科学研究应用
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been used in a variety of scientific research applications due to its fluorescent properties. It has been used to investigate calcium signaling pathways in cells, as well as to study the activity of enzymes such as proteases. 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has also been used in studies of neuronal activity, as it can be used to visualize changes in intracellular calcium levels in response to stimuli.
属性
CAS 编号 |
107229-64-1 |
|---|---|
产品名称 |
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine |
分子式 |
C12H10Cl2N2O |
分子量 |
269.12 g/mol |
IUPAC 名称 |
3-[(2,6-dichlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-3-1-4-10(14)8(9)7-17-11-5-2-6-16-12(11)15/h1-6H,7H2,(H2,15,16) |
InChI 键 |
YRERGCGMZKIMTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(N=CC=C2)N)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(N=CC=C2)N)Cl |
同义词 |
2-Amino-3-(2,6-dichlorobenzyloxy)pyridine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


